molecular formula C5H11ClFNO3S B2925762 (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride CAS No. 1955514-30-3

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride

Cat. No.: B2925762
CAS No.: 1955514-30-3
M. Wt: 219.66
InChI Key: UINBFGBFUZJFDT-UHFFFAOYSA-N
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Description

“(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 1955514-30-3 . It has a molecular weight of 219.66 and its IUPAC name is morpholin-2-ylmethanesulfonyl fluoride hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 198-199°C .

Scientific Research Applications

Enzymatic Reactions and Inhibitor Studies

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride has been explored for its role in enzymatic reactions, particularly concerning acetylcholinesterase, an enzyme critical for nerve function. Research conducted by Kitz and Wilson (1963) demonstrated that methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This reaction is notably influenced by substituted ammonium ions, which can significantly accelerate the inhibition process, underscoring the compound's potential in studying enzyme dynamics and inhibitor efficacy (Kitz & Wilson, 1963).

Effects on Acetylcholinesterase

Further investigations into the effects of fluoride ions on reactions involving methanesulfonates and acetylcholinesterase have revealed that fluoride inhibits sulfonylation but does not affect desulfonylation. This dual binding capacity of fluoride, alongside a quaternary ammonium ion to the enzyme, suggests a nuanced interaction that could be leveraged in studying enzyme inhibition mechanisms and designing more efficient inhibitors (Greenspan & Wilson, 1970).

Hydrolysis Studies

On a different note, the hydrolysis conditions of perfluorinated sulfonyl fluoride copolymers have been examined, revealing that morpholine facilitates the formation of a branched channel membrane structure. This structure is essential for ion and molecule transport across membranes, indicating the compound's utility in material science and engineering applications (Chizhanov, Valuev, & Vorob’ev, 1997).

Organophosphorus Nerve Agents Inactivation

Moreover, research into the detoxification of organophosphorus nerve agents has shown that certain enzymes do not hydrolyze methanesulfonyl fluoride, suggesting its structural specificity and potential role in studying enzyme-substrate specificity and the development of biological detoxification strategies (Dumas et al., 1990).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, also known as Methanesulfonyl fluoride (MSF), is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

MSF acts as a potent inhibitor of AChE . It is an oxydiaphoric inhibitor (acid-transferring inhibitor) of the enzyme acetylcholinesterase . This interaction with AChE leads to the inhibition of the enzyme, thereby affecting the regulation of acetylcholine.

Pharmacokinetics

It’s known that msf is a clear, colorless to yellowish hygroscopic liquid . It has a vapor pressure of 19.2 mmHg, slightly more volatile than water which has a vapor pressure of 18.8 mmHg at 21 °C . These properties may influence its bioavailability and distribution in the body.

Result of Action

The inhibition of AChE by MSF can lead to an increase in the concentration of acetylcholine in the nervous system. This can affect nerve signal transmission, potentially leading to various neurological effects. Msf produced no subtle biological effects from direct action of msf independent of its ability to inhibit cholinesterase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSF. For instance, its volatility can affect its distribution and concentration in the body. Additionally, MSF is corrosive and highly toxic, and can cause severe skin burns and serious eye damage if contact is made . It’s also worth noting that MSF undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .

Properties

IUPAC Name

morpholin-2-ylmethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINBFGBFUZJFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CS(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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